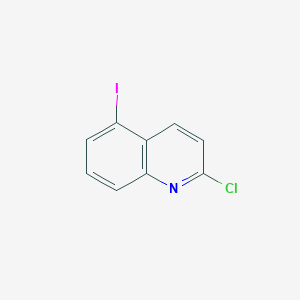
2-Chloro-5-iodoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-iodoquinoline is a useful research compound. Its molecular formula is C9H5ClIN and its molecular weight is 289.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Development
Key Intermediate in Drug Synthesis
2-Chloro-5-iodoquinoline serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its reactivity allows for the development of anti-cancer agents and antimicrobial drugs . For instance, derivatives of quinoline have shown promising results in targeting various cancers and bacterial infections, making this compound vital for ongoing drug discovery efforts .
Case Study: Antimicrobial Agents
Research has indicated that iodo-quinoline derivatives exhibit significant antimicrobial activity. A recent study demonstrated that compounds derived from this compound displayed effectiveness against strains such as Staphylococcus epidermidis and Klebsiella pneumoniae, suggesting potential applications in treating infectious diseases .
Biological Research
Mechanisms of Action
In biological studies, this compound is utilized to explore the mechanisms of action of quinoline derivatives. This research aids in understanding the biological activities and potential therapeutic effects of these compounds, which can lead to new treatment strategies for various diseases .
Example of Application
A notable application involved synthesizing a selective phosphodiesterase type 5 inhibitor using this compound as an intermediate. This synthesis demonstrated high yields and purity, showcasing the compound's utility in developing targeted therapies .
Material Science
Development of Advanced Materials
The compound is also investigated for its properties in material science, particularly in creating organic semiconductors and dyes . These materials are essential for electronics and coatings, where the unique electronic properties of halogenated compounds can enhance performance .
Agricultural Chemistry
Precursor for Agrochemicals
In agricultural chemistry, this compound is explored as a precursor for developing pesticides that target specific pests while minimizing environmental impact. This application highlights the compound's role in sustainable agricultural practices by reducing reliance on broad-spectrum chemicals .
Analytical Chemistry
Detection and Quantification Methods
The compound is employed in analytical chemistry for detecting and quantifying quinoline derivatives in various samples. This capability is crucial for quality control in pharmaceutical manufacturing, ensuring the efficacy and safety of drug products .
Summary Table of Applications
| Field | Application Description |
|---|---|
| Pharmaceutical | Key intermediate for anti-cancer agents and antimicrobial drugs |
| Biological Research | Studies on mechanisms of action; synthesis of selective inhibitors |
| Material Science | Development of organic semiconductors and dyes |
| Agricultural Chemistry | Precursor for targeted pesticides |
| Analytical Chemistry | Methods for detecting and quantifying quinoline derivatives |
特性
分子式 |
C9H5ClIN |
|---|---|
分子量 |
289.50 g/mol |
IUPAC名 |
2-chloro-5-iodoquinoline |
InChI |
InChI=1S/C9H5ClIN/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H |
InChIキー |
DDDRGSCRLDBUOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=N2)Cl)C(=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















